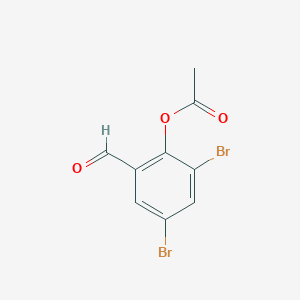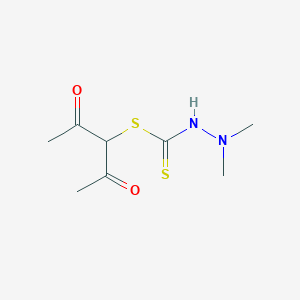![molecular formula C15H13NO2S B14332237 2-[(Benzenesulfonyl)methyl]-1H-indole CAS No. 107081-91-4](/img/structure/B14332237.png)
2-[(Benzenesulfonyl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzenesulfonyl)methyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the benzenesulfonyl group in this compound enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1H-indole can be achieved through several methods. One common approach involves the sulfonylation of indole derivatives. For instance, the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine can yield the desired product . Another method involves the use of benzenesulfonyl hydrazides as sulfonylating agents in the presence of oxidants like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Benzenesulfonyl)methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers .
Wirkmechanismus
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole moiety can interact with various receptors and enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Sulfonylindoles: These compounds have similar sulfonyl groups attached to the indole ring and exhibit comparable reactivity and biological activity.
Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different aromatic systems.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1H-indole is unique due to the specific positioning of the benzenesulfonyl group on the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other sulfonylindoles and benzenesulfonyl derivatives .
Eigenschaften
CAS-Nummer |
107081-91-4 |
|---|---|
Molekularformel |
C15H13NO2S |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c17-19(18,14-7-2-1-3-8-14)11-13-10-12-6-4-5-9-15(12)16-13/h1-10,16H,11H2 |
InChI-Schlüssel |
CTADAZUGTLWMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)


![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)





